molecular formula C6H7N3S B2907787 4-isothiocyanato-1,5-dimethyl-1H-pyrazole CAS No. 1001500-56-6

4-isothiocyanato-1,5-dimethyl-1H-pyrazole

Cat. No.: B2907787
CAS No.: 1001500-56-6
M. Wt: 153.2
InChI Key: HZQTZVZRYBOOJW-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by the presence of an isothiocyanate group attached to a pyrazole ring. The molecular formula of this compound is C6H7N3S, and it has a molecular weight of 153.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole typically involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (25-50°C)

Major Products

    Thiourea Derivatives: Formed by reaction with amines

    Carbamate Derivatives: Formed by reaction with alcohols

    Thiocarbamate Derivatives: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the inhibition of their activity . This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiocyanato-1,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both methyl groups at the 1 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other isothiocyanato-pyrazole derivatives.

Properties

IUPAC Name

4-isothiocyanato-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-8-9(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQTZVZRYBOOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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